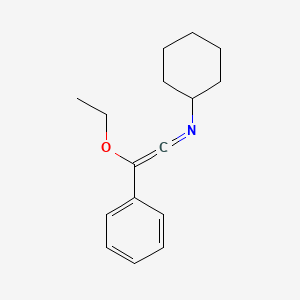
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 2-amino-6,8-dichloropurine with ethylamine under controlled conditions to introduce the ethyl group at the 9-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, with optimization for yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing cellular functions and biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
2-Amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate is unique due to its specific ethyl substitution at the 9-position, which may confer distinct pharmacological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
112009-08-2 |
|---|---|
Molekularformel |
C7H11N5O3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-amino-9-ethyl-1,7-dihydropurine-6,8-dione;hydrate |
InChI |
InChI=1S/C7H9N5O2.H2O/c1-2-12-4-3(9-7(12)14)5(13)11-6(8)10-4;/h2H2,1H3,(H,9,14)(H3,8,10,11,13);1H2 |
InChI-Schlüssel |
IJRPPRJSVWYOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=O)NC(=N2)N)NC1=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



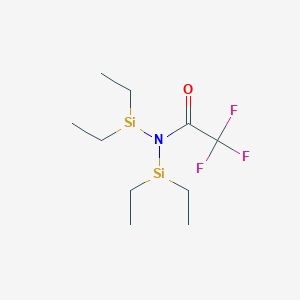
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
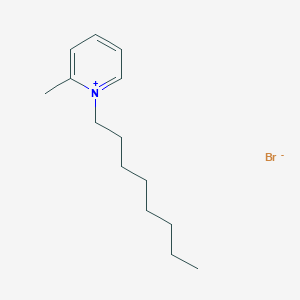
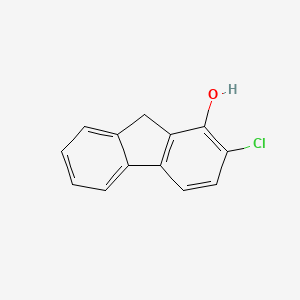
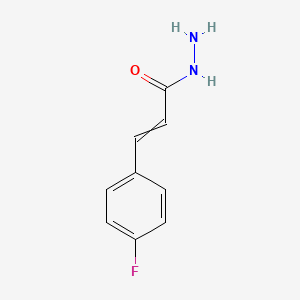
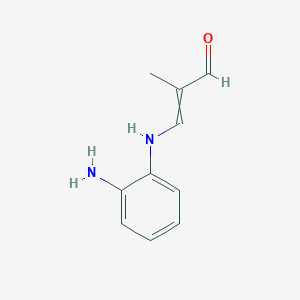
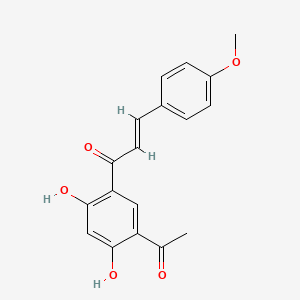
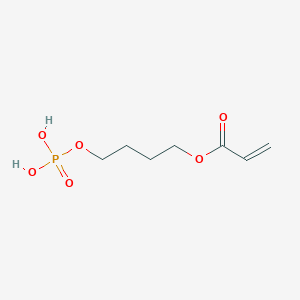
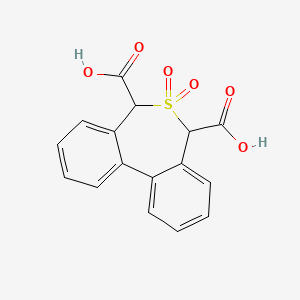
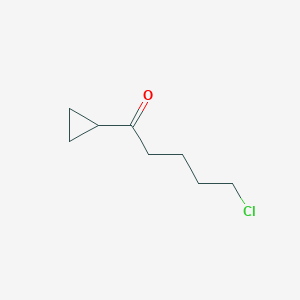
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
